N-(3-Methoxyphenyl)Cinnamamide

Description

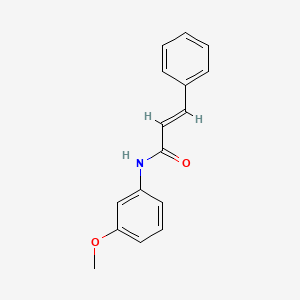

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTLFGJNTIRUEG-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127033-74-3 | |

| Record name | (E)-N-(3-Methoxyphenyl)-3-phenyl-2-propenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(3-Methoxyphenyl)Cinnamamide: Core Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxyphenyl)cinnamamide is a member of the cinnamamide class of compounds, which are recognized for their diverse pharmacological potential. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics, synthesis, and potential biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its activity on the Nrf2/ARE signaling pathway are presented. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Physicochemical Properties

This compound possesses a molecular structure that combines a cinnamoyl group with a 3-methoxyphenylamine moiety. This structure imparts specific physicochemical properties that are critical for its behavior in biological systems.

| Property | Value | Source |

| IUPAC Name | N-(3-methoxyphenyl)prop-2-enamide | - |

| CAS Number | 15116-41-3 | [1] |

| Molecular Formula | C₁₆H₁₅NO₂ | [1] |

| Molecular Weight | 253.3 g/mol | [1] |

| Melting Point | Data not available for the 3-methoxy isomer. The related N-(4-methoxyphenyl)cinnamamide has a reported melting point of 148-150 °C. | [2] |

| Solubility | Insoluble in water. Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. | General observation for cinnamamides |

Spectral Data (Predicted and Comparative)

| Spectroscopic Data | N-(4-methoxyphenyl)cinnamamide (Reference) [3] | Predicted Characteristics for this compound |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.74 (d, J = 15.5 Hz, 1H), 7.53 (m, 5H), 7.36 (m, 3H), 6.87 (d, J = 8.9 Hz, 2H), 6.57 (d, J = 15.5 Hz, 1H), 3.79 (s, 3H) | Similar signals for the cinnamoyl protons are expected. The aromatic protons of the 3-methoxyphenyl group will show a different splitting pattern. The methoxy singlet will be present. |

| ¹³C NMR (101 MHz, CDCl₃) | δ 164.1, 156.6, 142.1, 134.8, 131.3, 130.0, 129.0, 128.1, 121.9, 121.0, 114.3, 55.6 | The carbonyl carbon and olefinic carbons will have similar shifts. The aromatic carbon shifts will differ due to the meta-substitution of the methoxy group. |

| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ calculated for C₁₆H₁₆NO₂: 254.1176; found: 254.1178 | The [M+H]⁺ ion should be observed at a similar m/z value of approximately 254.1176. |

Synthesis Protocol

The synthesis of this compound can be achieved through the acylation of 3-methoxyaniline with cinnamoyl chloride. The following protocol is adapted from general methods for the synthesis of N-phenyl cinnamamide derivatives.[4]

Reaction: Cinnamoyl chloride + 3-Methoxyaniline → this compound + HCl

Materials:

-

Cinnamoyl chloride

-

3-Methoxyaniline

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-methoxyaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of cinnamoyl chloride (1.0 equivalent) in anhydrous THF to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

-

Characterize the final product by NMR, IR, and mass spectrometry.

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Cinnamamide derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3] A key mechanism underlying the cytoprotective effects of some cinnamamides is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[3]

The Nrf2/ARE Signaling Pathway

The Nrf2/ARE pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophilic compounds or reactive oxygen species (ROS), Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various cytoprotective genes, inducing their transcription. These genes encode for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[3]

Caption: The Nrf2/ARE signaling pathway and its activation.

Experimental Protocol: Nrf2/ARE Luciferase Reporter Assay

This protocol is designed to assess the ability of this compound to activate the Nrf2/ARE signaling pathway in a cell-based assay. The methodology is adapted from a study on related N-phenyl cinnamamide derivatives.[3]

Cell Line:

-

HepG2 cells stably transfected with a luciferase reporter construct containing the antioxidant response element (ARE) promoter (HepG2-ARE-luc).

Materials:

-

HepG2-ARE-luc cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (test compound)

-

tert-Butylhydroquinone (tBHQ) or Sulforaphane (positive control)

-

Dimethyl sulfoxide (DMSO, vehicle control)

-

Luciferase Assay System (e.g., Promega)

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HepG2-ARE-luc cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubation: Incubate the cells at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours.

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 µM). Ensure the final DMSO concentration does not exceed 0.1%.

-

Prepare solutions for the vehicle control (DMSO) and positive control (e.g., 10 µM tBHQ).

-

Remove the old medium from the cells and add 100 µL of the prepared compound solutions to the respective wells.

-

-

Incubation: Incubate the treated cells for 24 hours at 37 °C and 5% CO₂.

-

Luciferase Assay:

-

After incubation, remove the medium and wash the cells once with phosphate-buffered saline (PBS).

-

Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

-

Add the luciferase substrate to each well.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to the protein concentration in each well (optional, can be determined by a separate protein assay like BCA).

-

Express the results as fold induction relative to the vehicle control.

-

Perform statistical analysis to determine the significance of the results.

-

Caption: Experimental workflow for the Nrf2/ARE luciferase reporter assay.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery and development. Its structural similarity to other biologically active cinnamamides suggests potential for a range of pharmacological effects, possibly mediated through pathways such as the Nrf2/ARE signaling cascade. This guide provides the essential foundational information and detailed methodologies to facilitate further research into the specific properties and therapeutic potential of this compound. The provided protocols for synthesis and biological evaluation offer a clear roadmap for researchers to explore the core characteristics of this compound. Further studies are warranted to obtain specific experimental data for this compound and to fully elucidate its biological mechanism of action.

References

- 1. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0225427) [np-mrd.org]

An In-depth Technical Guide to N-(3-Methoxyphenyl)cinnamamide: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of N-(3-Methoxyphenyl)cinnamamide, a member of the cinnamamide class of compounds. Cinnamamides are of significant interest in medicinal chemistry due to their diverse biological activities.

Chemical Structure and Identification

This compound is an aromatic amide characterized by a cinnamoyl group attached to a 3-methoxyphenylamine moiety. The trans-isomer is the more stable and commonly synthesized form.

| Identifier | Value |

| IUPAC Name | (2E)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide[1] |

| CAS Number | 127033-74-3[1][2] |

| Molecular Formula | C16H15NO2[1][3] |

| Molecular Weight | 253.30 g/mol [1][3] |

| SMILES | COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2 |

| InChI Key | FSYNPOFBREJATE-UHFFFAOYSA-N |

Synthesis of this compound

The primary route for the synthesis of this compound is the Schotten-Baumann reaction. This method involves the acylation of an amine with an acyl chloride under basic conditions. In this case, 3-methoxyaniline is reacted with cinnamoyl chloride.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction[2]

This protocol is based on a reported synthesis of this compound.[2]

Materials:

-

3-Methoxyaniline (m-anisidine)

-

Cinnamoyl chloride

-

Potassium carbonate (K2CO3)

-

Acetone

-

Water

-

Ethyl acetate (EtOAc)

-

Ice

Procedure:

-

In a suitable reaction vessel, prepare a solvent mixture of acetone (8 mL) and water (16 mL).

-

To this solvent mixture, add 3-methoxyaniline (1 g, 8.12 mmol), followed by potassium carbonate (1.68 g, 12.18 mmol).

-

Sequentially, add cinnamoyl chloride (1.62 g, 9.74 mmol) to the reaction mixture.

-

Stir the reaction mixture vigorously at room temperature for 30 minutes.

-

Upon completion of the reaction (which can be monitored by thin-layer chromatography), pour the mixture into ice water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic phases and concentrate under reduced pressure to yield the crude product.

-

The reported yield for this procedure is 98%.[2]

Purification:

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow

Caption: Synthesis of this compound via the Schotten-Baumann reaction.

Physicochemical and Spectroscopic Data

| Property | Expected Value/Characteristics |

| Appearance | Off-white to pale yellow solid[2] |

| Melting Point (°C) | Expected in the range of 140-160 °C (based on analogs) |

| ¹H NMR (ppm) | Expected signals for aromatic protons (δ 6.5-8.0), vinylic protons (δ 6.5-7.8, with a large coupling constant for the trans isomer), a methoxy group singlet (δ ~3.8), and an amide proton singlet (δ >8.0). |

| ¹³C NMR (ppm) | Expected signals for a carbonyl carbon (~165), aromatic and vinylic carbons (110-160), and a methoxy carbon (~55). |

| IR (cm⁻¹) | Expected characteristic peaks for N-H stretching (~3300), C=O stretching (~1650), C=C stretching (~1600), and C-O stretching (~1250 and ~1040). |

Potential Biological Activity: Activation of the Nrf2 Signaling Pathway

Cinnamamide derivatives have been shown to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects. Several studies suggest that these compounds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5]

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, such as cinnamamides, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Once free, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription. This leads to the production of enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help to protect the cell from oxidative stress.

Caption: Activation of the Nrf2 signaling pathway by this compound.

References

- 1. echemi.com [echemi.com]

- 2. N-(CINNAMOYL)-3-METHOXYANILINE | 127033-74-3 [chemicalbook.com]

- 3. This compound - Opulent Pharma [opulentpharma.com]

- 4. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

N-(3-Methoxyphenyl)Cinnamamide: A Technical Overview of its Chemical Synthesis and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxyphenyl)cinnamamide belongs to the cinnamamide class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological potential. While a singular "discovery" of this specific molecule is not prominently documented, its history is intertwined with the broader exploration of cinnamamide derivatives. These compounds have been investigated for a range of biological activities, including neuroprotective, antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth look at the synthesis, known biological context, and potential mechanisms of action of this compound and its analogs, with a focus on the well-established synthetic protocols and relevant signaling pathways.

Introduction to Cinnamamides

The cinnamamide scaffold is a versatile structural motif incorporated into numerous organic compounds with therapeutic potential. It consists of a cinnamoyl group attached to an amine via an amide linkage. This structure allows for a variety of interactions with biological targets, including hydrophobic and dipolar interactions, as well as hydrogen bonding. The phenyl ring and the amide group can be readily substituted, providing a rich field for structure-activity relationship (SAR) studies to optimize pharmacological activity. Cinnamamide derivatives have shown promise in preclinical models for disorders of the central and peripheral nervous systems.[1]

Synthesis of this compound

The synthesis of this compound, like other N-aryl cinnamamides, is typically achieved through the acylation of an aniline derivative with a cinnamoyl derivative. A common and straightforward method involves the reaction of cinnamoyl chloride with 3-methoxyaniline.

General Experimental Protocol: Amide Coupling

A standard laboratory procedure for the synthesis of this compound is as follows:

-

Preparation of Cinnamoyl Chloride: Cinnamic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF), to produce cinnamoyl chloride. The reaction is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure.

-

Amide Bond Formation: The resulting cinnamoyl chloride is dissolved in a suitable aprotic solvent (e.g., THF, DCM, or diethyl ether). To this solution, 3-methoxyaniline is added, along with a base such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours.

-

Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with dilute acid (e.g., 1M HCl) to remove excess base and aniline, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acid chloride. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel, to yield pure this compound.

Synthesis Workflow Diagram

Physicochemical Data

While specific experimental data for this compound is not extensively published in comparative tables, data for related cinnamamide derivatives can be found in various research articles. For this compound itself, physicochemical properties can be predicted or found in chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅NO₂ | PubChem |

| Molecular Weight | 253.29 g/mol | PubChem |

| IUPAC Name | N-(3-methoxyphenyl)-3-phenylprop-2-enamide | PubChem |

| SMILES | COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2 | PubChem |

Biological Context and Potential Mechanism of Action

The broader class of N-phenyl cinnamamide derivatives has been shown to possess a range of biological activities, with a notable mechanism being the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway.[2][3] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

The Nrf2-Keap1 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[4] Electrophilic compounds, such as some cinnamamide derivatives, can react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction. As a result, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of numerous protective genes, including those encoding for enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), as well as enzymes involved in glutathione synthesis.[2][3]

Nrf2 Signaling Pathway Diagram

Conclusion

This compound represents a member of the pharmacologically significant cinnamamide family. While its specific discovery and historical development are not extensively detailed, its synthesis is readily achievable through established organic chemistry methods. The biological activities of related N-aryl cinnamamides, particularly their ability to modulate the Nrf2 signaling pathway, suggest that this compound may also possess valuable cytoprotective and antioxidant properties. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers interested in exploring the synthesis and biological evaluation of this compound and its analogs.

References

The Core Mechanism of Action of N-(3-Methoxyphenyl)cinnamamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methoxyphenyl)cinnamamide belongs to the cinnamamide class of compounds, which are derivatives of cinnamic acid. These molecules have garnered significant interest in the scientific community due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The core structure, featuring a phenyl ring connected to a propenoic acid amide chain, allows for a multitude of substitutions, leading to a wide range of biological effects. This technical guide provides a detailed overview of the mechanism of action of this compound and its closely related analogues, summarizing key experimental findings, quantitative data, and the underlying signaling pathways.

Antioxidant and Cytoprotective Mechanisms

A primary mechanism of action for many cinnamamide derivatives is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress.

Nrf2/Antioxidant Response Element (ARE) Pathway

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as some cinnamamide derivatives, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

The activation of the Nrf2-ARE pathway by N-phenyl cinnamamide derivatives has been shown to upregulate the expression of several critical antioxidant and detoxifying enzymes, including:

-

NAD(P)H quinone oxidoreductase 1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, preventing the formation of reactive semiquinone intermediates.[2]

-

Hemeoxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[1]

-

Glutamate-cysteine ligase catalytic subunit (GCLC): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[2]

The induction of these genes leads to an overall increase in the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.

Nrf2 Signaling Pathway Activation by Cinnamamides.

Antimicrobial Activity

Several synthetic cinnamides and cinnamates have demonstrated significant antimicrobial activity against a range of pathogens.[3][4] The proposed mechanisms of action in this context are multifaceted and appear to depend on the specific chemical structure of the derivative and the target organism.

Fungal Infections

Against fungal pathogens like Candida species, certain cinnamamide derivatives are believed to exert their effects through direct interaction with the fungal cell membrane and cell wall.[3] One of the key targets is ergosterol, a vital component of the fungal plasma membrane that is absent in mammalian cells. By binding to ergosterol, these compounds can disrupt membrane integrity, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[3]

Bacterial Infections

The antibacterial activity of cinnamamide derivatives has been noted against both Gram-positive and Gram-negative bacteria.[3][5] While the exact mechanisms are still under investigation, potential modes of action include:

-

Inhibition of Biofilm Formation: Some derivatives have been shown to prevent the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[4][5]

-

Disruption of Bacterial Membranes: Similar to their antifungal activity, these compounds may disrupt the structure and function of bacterial cell membranes.

Anticancer Activity

The potential of cinnamamide derivatives as anticancer agents is an active area of research.[6][7] Their mechanism of action in this context is often linked to the induction of apoptosis (programmed cell death) in cancer cells.

One study on N-(4-phenylthiazol-2-yl)cinnamamide derivatives found that the most potent analogue induced apoptosis in Jurkat cells.[7] While the specific upstream targets were not fully elucidated, the induction of apoptosis is a hallmark of many successful chemotherapeutic agents. The α,β-unsaturated carbonyl group present in the cinnamamide scaffold is considered a Michael acceptor, a feature often found in compounds designed to have anticancer activity.[6]

Quantitative Data Summary

The following tables summarize the reported biological activities of various cinnamamide derivatives. It is important to note that these data are for a range of related compounds and not exclusively for this compound, for which specific data is limited in the reviewed literature.

Table 1: Anticancer Activity of Cinnamamide Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| N-(o-tolyl)caffeamide | P388 murine leukemia | 0.91 | [6] |

| N-benzyl-p-coumaramide (5a) | P388 murine leukemia | 16.15 | [6] |

| N-(o-tolyl)-p-coumaramide | P388 murine leukemia | 16.97 | [6] |

| N-benzylferulamide (5c) | P388 murine leukemia | 179.56 | [6] |

| N-benzylcaffeamide (5b) | P388 murine leukemia | 674.38 | [6] |

| N-(4-phenylthiazol-2-yl)cinnamamide derivative (8f) | Jurkat | 0.035 µM | [7] |

Table 2: Antimicrobial Activity of Cinnamamide Derivatives

| Compound | Organism | MIC (µM) | Reference |

| 4-isopropylbenzylcinnamide (18) | S. aureus | 458.15 | [3] |

| Decyl cinnamate (9) | S. aureus | 550.96 | [3] |

| Butyl cinnamate (6) | C. albicans | 626.62 | [3] |

| Propyl cinnamate (4) | C. albicans | 672.83 | [3] |

| Ethyl cinnamate (3) | C. albicans | 726.36 | [3] |

Experimental Protocols

Nrf2/ARE-driven Luciferase Reporter Assay

This assay is used to quantify the activation of the Nrf2 signaling pathway.

-

Cell Culture: HepG2 cells are stably transfected with a plasmid containing the firefly luciferase gene under the control of an ARE promoter.

-

Treatment: The cells are treated with various concentrations of the test compound (e.g., N-phenyl cinnamamide derivatives) for a specified period.

-

Lysis: The cells are lysed to release the intracellular components, including the expressed luciferase enzyme.

-

Luminometry: A luciferase substrate (luciferin) is added to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin, which results in the emission of light.

-

Data Analysis: The light intensity is measured using a luminometer and is directly proportional to the level of Nrf2 activation. The results are often normalized to a control (e.g., vehicle-treated cells).[1][2]

Workflow for Nrf2/ARE Luciferase Reporter Assay.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., HepG2, K562) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.[5][7]

Conclusion

This compound and its related derivatives represent a versatile class of bioactive molecules with a range of potential therapeutic applications. Their core mechanism of action, particularly for their antioxidant and cytoprotective effects, is strongly linked to the activation of the Nrf2 signaling pathway. Furthermore, their ability to interact with microbial membranes and induce apoptosis in cancer cells highlights their potential as antimicrobial and anticancer agents. Further research is warranted to fully elucidate the specific molecular targets and to optimize the structure of these compounds for enhanced efficacy and safety in various disease models. The provided data and experimental frameworks offer a solid foundation for future investigations in this promising area of drug discovery.

References

- 1. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pakdosen.unhas.ac.id [pakdosen.unhas.ac.id]

- 7. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

N-(3-Methoxyphenyl)Cinnamamide: A Comprehensive Technical Review of Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxyphenyl)cinnamamide, a derivative of the versatile cinnamamide scaffold, has emerged as a compound of interest in medicinal chemistry due to the diverse biological activities exhibited by related structures. This technical guide synthesizes the available, albeit limited, scientific literature on this compound and its close analogs, focusing on its potential anticancer, anti-inflammatory, and neuroprotective properties. While direct quantitative data and detailed experimental protocols for this specific molecule are not extensively available in the public domain, this document extrapolates potential activities and mechanisms based on the broader class of cinnamamide derivatives. This guide aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound, highlighting areas ripe for further investigation.

Introduction

Cinnamamides are a class of naturally occurring and synthetic compounds characterized by a core structure of cinnamic acid linked to an amine via an amide bond. This scaffold has proven to be a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities.[1][2] The versatility of the cinnamamide backbone allows for substitutions on both the phenyl ring of the cinnamoyl moiety and the N-aryl or N-alkyl group, enabling the fine-tuning of its biological properties.

This guide focuses specifically on this compound, exploring its potential biological activities based on the established pharmacology of related cinnamamide derivatives.

Synthesis

The synthesis of this compound can be achieved through standard amide bond formation reactions. A common and efficient method involves the reaction of cinnamoyl chloride with 3-methoxyaniline in the presence of a base, such as triethylamine, in an appropriate solvent like tetrahydrofuran (THF).[3]

An alternative approach involves the direct coupling of cinnamic acid with 3-methoxyaniline using a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC) in combination with an activating agent like 4-dimethylaminopyridine (DMAP).[3]

General Synthesis Workflow

Caption: General synthesis scheme for this compound.

Potential Biological Activities and Mechanisms of Action

While specific experimental data for this compound is sparse, the known activities of structurally similar compounds provide a strong basis for predicting its potential therapeutic applications.

Anticancer Activity

Cinnamamide derivatives have demonstrated significant potential as anticancer agents.[2] The proposed mechanisms of action are varied and often depend on the specific substitution patterns of the molecule.

Potential Mechanisms:

-

Histone Deacetylase (HDAC) Inhibition: N-hydroxycinnamamides are a well-established class of HDAC inhibitors.[1][4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. While this compound is not an N-hydroxycinnamamide, the cinnamoyl scaffold itself can contribute to binding at the active site of HDACs. Further investigation is warranted to determine if it possesses any HDAC inhibitory activity.

-

Induction of Apoptosis: Many cinnamamide derivatives have been shown to induce apoptosis in various cancer cell lines.[5] This programmed cell death is often mediated through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

-

Cell Cycle Arrest: Cinnamamides can induce cell cycle arrest, often at the G2/M phase, thereby inhibiting the proliferation of cancer cells.[6]

Quantitative Data for Related Cinnamamides (for comparison):

| Compound | Cell Line | IC50 (µM) | Reference |

| Hexadecyl caffeate | RPMI 8226 (Multiple Myeloma) | 3.0 | [7] |

| Octadecyl caffeate | RPMI 8226 (Multiple Myeloma) | 9.4 | [7] |

| Methyl caffeate | MCF-7 (Breast Cancer) | 0.62 | [7] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cinnamamide derivatives have shown promise as anti-inflammatory agents.[4][8]

Potential Mechanisms:

-

Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response. Cinnamaldehydes, closely related to cinnamamides, have been shown to inhibit NF-κB activation.[9] This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory protein IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB.

-

Modulation of Pro-inflammatory Cytokines: Cinnamamides may exert their anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Caption: Postulated mechanism of NF-κB pathway inhibition by cinnamamides.

Neuroprotective Activity

The cinnamamide scaffold has been incorporated into compounds designed to combat neurodegenerative diseases like Alzheimer's disease.[10]

Potential Mechanisms:

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative disorders. Cinnamamides can act as antioxidants, scavenging free radicals and protecting neurons from oxidative damage.[11] The presence of the methoxy group on the phenyl ring of this compound may contribute to its antioxidant potential.

-

Inhibition of β-amyloid Aggregation: Some cinnamamide-based hybrids have been shown to inhibit the aggregation of β-amyloid peptides, a key pathological hallmark of Alzheimer's disease.[10]

Experimental Protocols (General)

While specific protocols for this compound are not available, the following are general methodologies used to assess the biological activities of cinnamamide derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the effect of a compound on cell proliferation and to determine its cytotoxic potential.

Protocol Outline:

-

Cell Seeding: Plate cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: A simplified workflow for the MTT cytotoxicity assay.

NF-κB Inhibition Assay (Reporter Gene Assay)

This assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB.

Protocol Outline:

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase). A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

-

Compound Treatment: Treat the transfected cells with this compound at various concentrations.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS).

-

Cell Lysis: After a defined incubation period, lyse the cells to release the reporter proteins.

-

Luciferase Assay: Measure the activity of both the firefly and Renilla luciferases using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol Outline:

-

Cell Treatment: Treat cells with this compound for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of cinnamamides. Based on the activities of its structural analogs, it holds potential as an anticancer, anti-inflammatory, and neuroprotective agent. However, to fully realize its therapeutic potential, a significant amount of research is required.

Key areas for future investigation include:

-

Systematic Biological Screening: Comprehensive in vitro screening of this compound against a panel of cancer cell lines, inflammatory markers, and models of neurodegeneration is essential to identify its primary biological activities.

-

Quantitative Analysis: Determination of IC50 values and other quantitative measures of activity will be crucial for understanding its potency and for structure-activity relationship (SAR) studies.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound is necessary to understand its pharmacological effects.

-

In Vivo Efficacy and Safety: Following promising in vitro results, evaluation of the compound's efficacy and safety in animal models of relevant diseases will be a critical next step.

References

- 1. Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pakdosen.unhas.ac.id [pakdosen.unhas.ac.id]

- 4. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ashdin.com [ashdin.com]

- 7. ijbpas.com [ijbpas.com]

- 8. mdpi.com [mdpi.com]

- 9. Dietary compounds activates sirtuins – a computational modeling approach towards the management of ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sirtuin 1-activating derivatives belonging to the anilinopyridine class displaying in vivo cardioprotective activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

N-(3-Methoxyphenyl)Cinnamamide review of literature

An In-depth Technical Guide on N-(3-Methoxyphenyl)cinnamamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a derivative of cinnamic acid, a naturally occurring compound found in various plants. Cinnamic acid and its derivatives, including cinnamamides, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive review of the available scientific literature on this compound and related N-arylcinnamamides, focusing on their synthesis, biological properties, and potential therapeutic applications. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds characterized by a phenyl group attached to an acrylic acid moiety.[1] These compounds have been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[1][2] The cinnamamide scaffold, in particular, allows for diverse chemical modifications, enabling the optimization of its pharmacological profile.[3] N-arylcinnamamides, a subset of these derivatives, have shown promise in various therapeutic areas. This guide focuses on this compound, providing a detailed overview of its chemical synthesis and biological evaluation based on existing literature.

Chemical Synthesis

The synthesis of N-arylcinnamamides, including the N-(3-Methoxyphenyl) derivative, is typically achieved through the amidation of cinnamoyl chloride or cinnamic acid with the corresponding aniline.

General Synthetic Protocols

Two primary methods for the synthesis of N-phenyl cinnamamide derivatives have been described:

-

Method A (from Cinnamoyl Chloride): This method involves the reaction of a substituted aniline with cinnamoyl chloride in the presence of a base, such as triethylamine (TEA), in an appropriate solvent like tetrahydrofuran (THF).[1]

-

Method B (from Cinnamic Acid): This procedure utilizes a coupling agent, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), to facilitate the amide bond formation between cinnamic acid (or a substituted cinnamic acid) and a substituted aniline in a solvent mixture like dichloromethane (DCM) and dimethylformamide (DMF).[1]

A modified approach involves the initial conversion of the cinnamic acid to its corresponding acid chloride using thionyl chloride (SOCl₂), followed by reaction with the aniline.[1]

Example Synthesis of N-(4-methoxyphenyl)cinnamamide

While a specific protocol for this compound is not detailed in the provided search results, the synthesis of the closely related N-(4-methoxyphenyl)cinnamamide (1c) is described as follows:

To a solution of cinnamoyl chloride in THF, N-(4-methoxyphenyl)aniline (4-methoxyaniline) and triethylamine are added. The reaction mixture is stirred at room temperature. After completion, the solvent is removed, and the residue is extracted. The final product is purified by column chromatography.[4]

Yield: 65%[4] ¹H-NMR (400 MHz, CDCl₃) δ: 7.74 (d, J = 15.5 Hz, 1H), 7.53 (m, 5H), 7.36 (m, 3H), 6.87 (d, J = 8.9 Hz, 2H), 6.57 (d, J = 15.5 Hz, 1H), 3.79 (s, 3H)[4] ¹³C-NMR (101 MHz, CDCl₃) δ: 164.1, 156.6, 142.1, 134.8, 131.3, 130.0, 129.0, 128.1, 121.9, 121.0, 114.3, 55.6[4] HRMS (ESI) m/z [M + H]⁺: Calculated for C₁₆H₁₆NO₂: 254.1176, Found: 254.1178[4]

Biological Activities and Mechanism of Action

N-arylcinnamamides have been investigated for a variety of biological activities. The mechanism of action often involves the modulation of key signaling pathways implicated in inflammation and cellular stress responses.

Anti-inflammatory Activity

Several N-arylcinnamamide derivatives have demonstrated potent anti-inflammatory effects. A primary mechanism underlying this activity is the inhibition of the pro-inflammatory transcription factor NF-κB.[5] In lipopolysaccharide (LPS)-stimulated cells, many cinnamamides have been shown to significantly attenuate NF-κB activation.[5]

Antioxidant Activity and Nrf2 Pathway Activation

Substituted N-phenyl cinnamamide derivatives have been shown to protect hepatocytes against oxidative stress.[6] This protective effect is mediated through the activation of the Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) pathway.[6] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes.

Upon activation by certain cinnamamides, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of genes such as NAD(P)H quinone oxidoreductase 1 (NQO1), hemeoxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC).[6] The increase in GCLC expression enhances the synthesis of glutathione (GSH), a major endogenous antioxidant.[6]

Anticancer and Antimicrobial Activities

Various N-arylcinnamamide derivatives have been evaluated for their antiproliferative activity against human cancer cell lines, including breast, prostate, lung, and cervical cancer.[7] Additionally, these compounds have demonstrated antimicrobial properties against different strains of bacteria and fungi.[5][8] The presence of certain substituents on the aryl rings can significantly influence the potency and spectrum of these activities.[5]

Quantitative Data

The following table summarizes the reported biological activity for a selection of N-arylcinnamamides. Data for the specific N-(3-Methoxyphenyl) derivative is limited in the provided search results; therefore, data for related compounds are included for comparative purposes.

| Compound ID | R Group (Substitution on N-phenyl ring) | Biological Activity | IC₅₀ (µM) | Cell Line/Target | Reference |

| 6 | 3-CF₃ | Cytotoxicity | 11.60 ± 1.13 | THP1-Blue™ NF-κB | [5] |

| 10 | 3,4-Cl | Cytotoxicity | 6.28 ± 2.32 | THP1-Blue™ NF-κB | [5] |

| 11 | 3,5-Cl | Cytotoxicity | 2.43 ± 1.06 | THP1-Blue™ NF-κB | [5] |

| 13 | 3,5-CF₃ | Cytotoxicity | 2.17 ± 1.19 | THP1-Blue™ NF-κB | [5] |

| 21 | 4-Cl (on cinnamoyl), 5-hydroxypentyl (on amide N) | Mushroom Tyrosinase Inhibition (monophenolase) | 36.98 ± 1.07 | - | [9] |

| 21 | 4-Cl (on cinnamoyl), 5-hydroxypentyl (on amide N) | Mushroom Tyrosinase Inhibition (diphenolase) | 146.71 ± 16.82 | - | [9] |

Experimental Protocols

General Procedure for N-Phenyl Cinnamamide Synthesis (Method A)

-

Dissolve the substituted aniline (1.00 equiv.) and triethylamine (2.00 equiv.) in THF.

-

Add a solution of cinnamoyl chloride (1.00 equiv.) in THF to the mixture.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Remove the solvent under reduced pressure.

-

Extract the residue with ethyl acetate and 3N HCl.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the product by column chromatography.[1]

NF-κB Activity Assay

-

Culture THP1-Blue™ NF-κB cells.

-

Transfer cells into a serum-free RPMI 1640 medium.

-

Add the test compounds at the desired concentration (e.g., 2 µM).

-

After 1 hour of incubation, stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL).

-

Evaluate NF-κB activity using an appropriate reporter system.[5]

Nrf2/ARE Luciferase Reporter Assay

-

Use HepG2 cells stably transfected with an ARE-driven luciferase reporter construct.

-

Seed the cells in appropriate plates and allow them to attach.

-

Treat the cells with various concentrations of the test compounds.

-

A known Nrf2 activator, such as tert-butyl hydroquinone (t-BHQ), can be used as a positive control.

-

After a suitable incubation period, lyse the cells and measure luciferase activity.

-

Normalize the luciferase activity to the total protein concentration.[1][6]

Conclusion

This compound belongs to a promising class of compounds with diverse and tunable biological activities. The existing literature on N-arylcinnamamides highlights their potential as anti-inflammatory and antioxidant agents, primarily through the modulation of the NF-κB and Nrf2 signaling pathways. While specific data on the 3-methoxy substituted derivative is sparse in the reviewed literature, the established synthetic routes and biological assay protocols provide a solid foundation for its further investigation. Future research should focus on the detailed pharmacological profiling of this compound to fully elucidate its therapeutic potential. This guide serves as a foundational resource to aid in the design and execution of such studies.

References

- 1. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. US20170240503A1 - N-((3,4,5-trimethoxystyryl)aryl)cinnamamide compounds as potential anticancer agents and process for the preparation thereof - Google Patents [patents.google.com]

- 8. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(3-Methoxyphenyl)Cinnamamide: A Technical Guide to Solubility and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-(3-Methoxyphenyl)Cinnamamide and explores its engagement with cellular signaling pathways. The information presented herein is intended to support research and development efforts in pharmacology and medicinal chemistry.

Solubility Profile of this compound

Quantitative Solubility Data

Direct experimental data on the solubility of this compound is limited. However, a computationally predicted aqueous solubility value is available. For comparative purposes, solubility data for the parent compound, Cinnamamide, and a structurally related compound, m-Methoxybenzamide, are also presented.

| Compound | Solvent | Solubility | Data Type |

| This compound | Water | 0.0398 mg/mL | Predicted |

| m-Methoxybenzamide | DMSO | ~30 mg/mL | Experimental |

| Ethanol | ~1 mg/mL | Experimental | |

| Cinnamamide | DMSO | 30 mg/mL - 100 mg/mL | Experimental |

| DMF | 30 mg/mL | Experimental | |

| Ethanol | 5 mg/mL | Experimental |

Note: The solubility of Cinnamamide in DMSO is reported with a range, reflecting data from different suppliers.

Qualitative Solubility Insights from Synthetic Procedures

Qualitative information regarding the solubility of this compound and its derivatives can be inferred from solvents utilized in their synthesis and purification. Common solvents employed in these procedures include tetrahydrofuran (THF), ethyl acetate, hexanes, methanol, and dichloromethane. The use of these solvents implies at least a moderate degree of solubility to facilitate chemical reactions and chromatographic purification.

Experimental Protocol for Solubility Determination

For researchers seeking to establish precise solubility data for this compound, a gravimetric method is a reliable and widely accepted approach. The following protocol is a general guideline that can be adapted for this purpose.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile, water)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Pipettes and syringes with filters (e.g., 0.22 µm PTFE)

-

Evaporating dish or pre-weighed vials

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Centrifuge the vials at a moderate speed to further separate the undissolved solute.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles.

-

Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the dish or vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, accurately weigh the dish or vial containing the dried solute.

-

-

Calculation of Solubility:

-

The solubility (in mg/mL) is calculated by dividing the mass of the dissolved solid by the volume of the supernatant taken.

-

The following diagram illustrates the general workflow for this experimental protocol.

Spectroscopic and Synthetic Profile of N-(3-Methoxyphenyl)Cinnamamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of N-(3-Methoxyphenyl)Cinnamamide. Due to the limited availability of comprehensive, publicly accessible experimental data for this specific molecule, this document presents a combination of data for a closely related isomer, predicted spectroscopic values, and established experimental protocols for the synthesis and characterization of cinnamamides. This information is intended to serve as a valuable resource for researchers engaged in the study and development of cinnamamide derivatives.

Introduction

This compound belongs to the cinnamamide class of compounds, which are characterized by a phenylpropanoid backbone. Cinnamic acid and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The substitution pattern on both the cinnamoyl and aniline moieties can significantly influence the pharmacological properties of these molecules. Understanding the spectroscopic characteristics is crucial for the unambiguous identification and quality control of these compounds.

Spectroscopic Data

Reference Spectroscopic Data: N-(4-methoxyphenyl)cinnamamide

The following data for N-(4-methoxyphenyl)cinnamamide is sourced from a study on N-phenyl cinnamamide derivatives.[1]

Table 1: 1H NMR, 13C NMR, and HRMS Data for N-(4-methoxyphenyl)cinnamamide [1]

| Parameter | Value |

| 1H NMR (400 MHz, CDCl3) | δ 7.74 (d, J = 15.5 Hz, 1H), 7.53 (m, 5H), 7.36 (m, 3H), 6.87 (d, J = 8.9 Hz, 2H), 6.57 (d, J = 15.5 Hz, 1H), 3.79 (s, 3H) |

| 13C NMR (101 MHz, CDCl3) | δ 164.1, 156.6, 142.1, 134.8, 131.3, 130.0, 129.0, 128.1, 121.9, 121.0, 114.3, 55.6 |

| HRMS (ESI) | m/z [M + H]+ calculated for C16H16NO2: 254.1176; found: 254.1178 |

Predicted Spectroscopic Data: this compound

The following table presents the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data from structurally similar compounds and established principles of NMR and IR spectroscopy.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks/Signals |

| 1H NMR | Cinnamoyl moiety: ~7.7 (d, 1H, J ≈ 15.5 Hz, Ar-CH=), ~6.6 (d, 1H, J ≈ 15.5 Hz, =CH-CO), 7.2-7.6 (m, 5H, Ar-H). 3-Methoxyphenyl moiety: ~7.2-7.4 (m, 2H, Ar-H), ~6.8-7.0 (m, 2H, Ar-H), ~3.8 (s, 3H, -OCH3). Amide proton: ~7.8-8.2 (br s, 1H, -NH). |

| 13C NMR | Carbonyl: ~164-166 ppm. Olefinic carbons: ~140-143 ppm (Ar-CH=), ~120-123 ppm (=CH-CO). Aromatic carbons: ~110-160 ppm (multiple signals). Methoxy carbon: ~55 ppm. |

| IR (cm-1) | N-H stretch: ~3300-3400. C=O stretch (Amide I): ~1650-1670. N-H bend (Amide II): ~1520-1550. C=C stretch: ~1600-1625. C-O stretch (aromatic ether): ~1200-1250 and ~1020-1050. |

| Mass Spectrometry | Molecular Ion [M]+: m/z 253. [M+H]+: m/z 254. Key Fragments: m/z 131 (cinnamoyl cation), m/z 123 (3-methoxyaniline radical cation). |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of cinnamamides, adapted from established literature procedures.

Synthesis of this compound

A common method for the synthesis of N-substituted cinnamamides is the reaction of cinnamoyl chloride with the corresponding aniline derivative.

Materials:

-

Cinnamoyl chloride

-

3-Methoxyaniline

-

Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxyaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of cinnamoyl chloride (1.1 equivalents) in anhydrous THF to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Characterization

-

1H and 13C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

The purified compound is dissolved in a deuterated solvent such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Coupling constants (J) are reported in Hertz (Hz).

-

IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an attenuated total reflectance (ATR) accessory.

-

Characteristic absorption bands are reported in wavenumbers (cm-1).

-

High-resolution mass spectrometry (HRMS) is performed using techniques such as electrospray ionization (ESI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

-

Electron ionization (EI) or chemical ionization (CI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.

-

The results are reported as a mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

References

Preliminary Cytotoxicity Screening of Cinnamamide Derivatives: A Technical Guide

Disclaimer: This technical guide addresses the preliminary cytotoxicity screening of cinnamamide derivatives as a class of compounds. A comprehensive literature search did not yield specific cytotoxic data for N-(3-Methoxyphenyl)cinnamamide. The methodologies and data presented herein are based on studies of structurally related cinnamamide compounds and serve as a general framework for researchers, scientists, and drug development professionals.

Introduction to Cinnamamides in Drug Discovery

Cinnamic acid and its derivatives, including cinnamamides, are a class of naturally occurring and synthetic compounds that have garnered significant interest in medicinal chemistry. These compounds possess a core structure characterized by a benzene ring, an alkene double bond, and an amide functional group. The versatility of this scaffold allows for a wide range of chemical modifications, leading to a diverse library of compounds with various biological activities. Notably, several cinnamamide derivatives have been investigated for their potential as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents.[1][2] The α,β-unsaturated bond in the cinnamoyl moiety is often implicated in their therapeutic effects, particularly in the context of cancer treatment.[1]

Quantitative Cytotoxicity Data of Cinnamamide Derivatives

The cytotoxic potential of various cinnamamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, has been determined in numerous studies. The following table summarizes the IC50 values for a selection of cinnamamide derivatives, providing a comparative overview of their cytotoxic activity.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| N-(o-tolyl)caffeamide | P388 (murine leukemia) | 0.91 | [3] |

| trans-N-benzyl-p-coumaramide (5a) | P388 (murine leukemia) | 16.15 | [3] |

| N-(o-tolyl)-p-coumaramide | P388 (murine leukemia) | 16.97 | [3] |

| trans-3-(4-hydroxy-3-methoxyphenyl)-N-phenethylacrylamide | P388 (murine leukemia) | 29.14 | [3] |

| trans-N-benzylcaffeamide (5b) | P388 (murine leukemia) | 179.56 | [3] |

| trans-N-benzylferulamide (5c) | P388 (murine leukemia) | 674.38 | [3] |

| Cinnamamide (CNM) | KB (human oral epidermoid carcinoma) | 1.29 mM | [4] |

| Cinnamamide (CNM) | BEL-7402 (human hepatoma) | 1.94 mM | [4] |

| Cinnamamide (CNM) | HT-1080 (human fibrosarcoma) | 1.94 mM | [4] |

| Cinnamamide (CNM) | 2BS (human fetal lung) | 4.33 mM | [4] |

Experimental Protocols for Cytotoxicity Screening

A standardized and reproducible protocol is crucial for the preliminary assessment of a compound's cytotoxic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for evaluating cell viability.

Principle of the MTT Assay

The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solution and are solubilized using a suitable solvent. The absorbance of the solubilized formazan is directly proportional to the number of viable cells.

Materials and Reagents

-

Human cancer cell line(s) of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

This compound or other test compounds

-

Dimethyl sulfoxide (DMSO) for compound dissolution

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader

Experimental Workflow

The following diagram illustrates the general workflow for a preliminary cytotoxicity screening experiment using the MTT assay.

Step-by-Step Protocol

-

Cell Seeding:

-

Harvest logarithmically growing cells using trypsin-EDTA.

-

Resuspend the cells in a complete medium and perform a cell count.

-

Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for another 24, 48, or 72 hours.

-

-

MTT Assay:

-

Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Potential Mechanisms of Action: Apoptotic Signaling

Should this compound or its derivatives exhibit significant cytotoxicity, further investigation into the underlying mechanism of cell death is warranted. Apoptosis, or programmed cell death, is a common pathway through which anticancer agents exert their effects. The following diagram depicts a simplified, generalized apoptotic signaling pathway that could be explored.

Conclusion

This technical guide provides a foundational framework for conducting preliminary cytotoxicity screening of this compound and other cinnamamide derivatives. The provided data on related compounds highlight the potential of this chemical class in cancer research. The detailed experimental protocol for the MTT assay offers a robust starting point for in vitro evaluation. Should promising cytotoxic activity be observed, further studies to elucidate the mechanism of action, such as the involvement of apoptotic pathways, are highly recommended.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamamide, the amide derivative of cinnamic acid, and its related compounds represent a versatile scaffold in medicinal chemistry. Possessing a wide array of biological activities, these compounds have garnered significant interest for their therapeutic potential in various disease areas, including oncology, inflammation, neurodegenerative disorders, and infectious diseases. Their relatively simple chemical structure allows for facile synthetic modification, making them attractive candidates for the development of novel therapeutics with improved potency and selectivity. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of cinnamamide derivatives, intended to serve as a valuable resource for researchers and drug development professionals.

Synthesis of Cinnamamide Derivatives

The synthesis of cinnamamide derivatives is typically achieved through the amidation of cinnamic acid or its activated forms. A common and efficient method involves the conversion of a substituted cinnamic acid to its corresponding cinnamoyl chloride, followed by a reaction with a primary or secondary amine.

A representative synthetic workflow for the preparation of an N-arylcinnamamide is illustrated below.

Caption: General synthetic workflow for N-substituted cinnamamide derivatives.

Biological Activities and Quantitative Data

Cinnamamide derivatives have demonstrated a remarkable diversity of biological activities. The following tables summarize the quantitative data for some of these activities.

Anticancer Activity

Cinnamamide derivatives have shown cytotoxic effects against a range of cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-(4-phenylthiazol-2-yl) cinnamamide derivative 8f | Jurkat | 0.035 | [1] |

| (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | THP1-Blue™ NF-κB | 11.60 ± 1.13 | [2] |

| (2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide | THP1-Blue™ NF-κB | 2.43 ± 1.06 | [2] |

| N-aryl-4-fluorocinnamide 2d | HepG2 | >100 | [3] |

| Cinnamamide Derivative 4 | HL-60 | 8.09 | [4] |

| Cinnamamide Derivative 4 | MCF-7 | 3.26 | [4] |

| Cinnamamide Derivative 4 | A549 | 9.34 | [4] |

| Cinnamamide Derivative 10 | P388 | - | [5] |

| Cinnamamide Derivative 16d | HeLa | < 10 µg/mL | [6] |

| Cinnamamide Derivative 17a | HeLa | < 10 µg/mL | [6] |

| Cinnamamide Derivative 17d | HeLa | < 10 µg/mL | [6] |

| Cinnamamide Derivative 16c | SKOV-3 | < 10 µg/mL | [6] |

| Cinnamamide Derivative 16d | SKOV-3 | < 10 µg/mL | [6] |

| Cinnamamide Derivative 16c | MCF-7 | < 20 µg/mL | [6] |

| Cinnamamide Derivative 16d | MCF-7 | < 20 µg/mL | [6] |

| Cinnamamide Derivative 17a | MCF-7 | < 20 µg/mL | [6] |

| Cinnamamide Derivative 17c | MCF-7 | < 20 µg/mL | [6] |

Anti-inflammatory Activity

Several cinnamamide derivatives exhibit potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators.